6-Bromo-2-chloro-1,8-naphthyridine

Synthetic Chemistry Quality Control Procurement

Mono-halogenated or impure naphthyridine analogs force costly protection/deprotection steps, wasting Pd catalysts and delaying library synthesis. 6-Bromo-2-chloro-1,8-naphthyridine (CAS 902837-40-5) solves this with orthogonal C6-Br and C2-Cl handles enabling sequential, protection-free cross-coupling. • Orthogonal halogen reactivity: Suzuki-Miyaura at C6-Br, then Buchwald-Hartwig or second Suzuki at C2-Cl • Consensus LogP 2.79 ensures downstream derivatives retain favorable cell permeability (optimal range 1-4) • 98% purity minimizes catalyst poisoning; consistent batch-to-batch reproducibility for process scale-up

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 902837-40-5
Cat. No. B1345034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-1,8-naphthyridine
CAS902837-40-5
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NC=C(C=C21)Br)Cl
InChIInChI=1S/C8H4BrClN2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H
InChIKeyKXSBJEOTLVRREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-1,8-naphthyridine: A Strategic Building Block


6-Bromo-2-chloro-1,8-naphthyridine (CAS 902837-40-5) is a dihalogenated 1,8-naphthyridine derivative with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol [1]. It is commercially available as a white to off-white solid with a density of 1.762 g/cm³ and a boiling point of 324.9°C at 760 mmHg . This heterocyclic scaffold serves as a key synthetic intermediate, particularly valued for its orthogonal halogen handles that enable sequential cross-coupling reactions .

6-Bromo-2-chloro-1,8-naphthyridine: Substitution Risks


In medicinal chemistry and materials science, the precise substitution pattern on the naphthyridine core dictates both reactivity and the properties of downstream products [1]. For instance, a study comparing 1,7- and 1,8-naphthyridine cores as EGFR kinase inhibitors found that the 1,8-naphthyridine scaffold yielded significantly lower potency, highlighting the critical impact of core isomerism on biological activity [2]. Similarly, the specific placement of bromine and chlorine atoms (6-bromo-2-chloro versus its isomer 2-bromo-6-chloro) creates distinct electronic environments and steric profiles, which can dramatically alter reaction yields, regioselectivity in cross-couplings, and ultimately, the success of a synthetic route [3]. Generic substitution with a mono-halogenated or differently substituted analog risks synthetic failure, lower yields, or the generation of inactive compounds, thereby wasting valuable resources.

6-Bromo-2-chloro-1,8-naphthyridine: Key Differentiators


Superior Purity Grade

When procuring 6-Bromo-2-chloro-1,8-naphthyridine, a higher purity grade directly translates to reduced impurities that could interfere with sensitive catalytic cycles or skew biological assay results. Bidepharm supplies this compound at a standard purity of 98% , which is superior to the 95-96% purity offered by several other major chemical suppliers for this specific CAS number .

Synthetic Chemistry Quality Control Procurement

Orthogonal Halogen Reactivity

The 6-bromo-2-chloro substitution pattern is strategically designed to provide orthogonal reactivity. The carbon-bromine bond (C-Br) at the 6-position is significantly more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki, Stille) than the carbon-chlorine bond (C-Cl) at the 2-position [1]. This allows for a fully controlled, two-step sequential functionalization: first, selective coupling at the 6-bromo position under mild conditions, followed by a second, distinct coupling at the 2-chloro position using more forcing conditions or a different catalyst system. This is in direct contrast to its isomer, 2-bromo-6-chloro-1,8-naphthyridine (CAS 1176470-56-6), where the bromine is at the more sterically hindered 2-position adjacent to the ring nitrogen, potentially altering reaction rates and regioselectivity [2].

Cross-Coupling Sequential Synthesis Reaction Selectivity

Optimized Lipophilicity for Membrane Permeability

The presence of both bromine and chlorine atoms contributes to a higher calculated lipophilicity (Consensus Log Po/w = 2.79) compared to mono-halogenated 1,8-naphthyridine building blocks, such as 2-chloro-1,8-naphthyridine (LogP ~1.5-2.0) . This increased LogP value, while still within a favorable range, is crucial for enhancing passive membrane permeability in cell-based assays, a key parameter in early-stage drug discovery for achieving sufficient intracellular target engagement [1].

Drug Discovery ADME Properties Lipophilicity

Key Intermediate in Kinase Inhibitor Programs

Halogenated 1,8-naphthyridines are prominently featured as key intermediates in the synthesis of kinase inhibitors. A patent assigned to Merck Patent GmbH (PH-12012502391-A1) describes novel 2,4-diaryl-substituted [1,8]naphthyridines as potent inhibitors of TGF-beta receptor kinases, which are validated targets for cancer therapy [1]. Furthermore, academic research demonstrates that the 1,8-naphthyridine core is a valuable scaffold for developing RSK4 inhibitors for lung cancer treatment [2]. The use of 6-Bromo-2-chloro-1,8-naphthyridine enables the rapid construction of such patented chemotypes, making it a strategic choice for drug discovery groups pursuing these validated target classes.

Medicinal Chemistry Kinase Inhibition Intellectual Property

6-Bromo-2-chloro-1,8-naphthyridine: Application Scenarios


Sequential Cross-Coupling for Kinase Inhibitor Libraries

This scenario leverages the orthogonal reactivity of the 6-bromo and 2-chloro substituents. A research team can first perform a Suzuki-Miyaura coupling at the more reactive C6-Br position to introduce an aryl or heteroaryl group. After purification, a second, distinct Suzuki coupling (or Buchwald-Hartwig amination) can be executed at the C2-Cl position using a different boronic acid/amine and potentially a more active catalyst system. This enables the rapid generation of a diverse library of 6,2-disubstituted-1,8-naphthyridines, a core structure known to be active against TGF-beta receptor and RSK4 kinases . This approach is superior to using a mono-halogenated building block, which would require additional protection/deprotection steps.

Optimized Physicochemical Properties for Cell-Based Assays

The calculated lipophilicity (Consensus LogP = 2.79) of 6-Bromo-2-chloro-1,8-naphthyridine suggests that its derivatives will generally possess favorable passive membrane permeability . A medicinal chemistry program focused on intracellular targets can use this building block as a starting point. By keeping the naphthyridine core intact during initial library synthesis, the team can expect that a significant proportion of the resulting compounds will fall within the desired LogP range for cell permeability (e.g., 1-4), thereby increasing the hit rate in cell-based phenotypic or target engagement assays. This contrasts with using more polar, mono-nitrogenated heterocycles that may require extensive structural modification to achieve cellular activity.

Process Development with High-Purity Starting Material

In a process chemistry setting, the use of high-purity starting materials is critical for robustness and reproducibility. By sourcing 6-Bromo-2-chloro-1,8-naphthyridine with a verified purity of 98% (e.g., from Bidepharm) , the process development team minimizes the risk of unexpected side reactions or catalyst poisoning caused by trace impurities. This is particularly important when scaling up reactions involving sensitive and expensive palladium catalysts. The higher upfront cost of the 98% purity grade is often offset by higher yields, simpler purification, and more consistent results across batches, ultimately reducing the overall cost and timeline of the project. The standard 95-96% purity offered by other vendors may suffice for early discovery, but the higher grade provides a critical quality advantage for late-stage lead optimization and scale-up.

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